BCN-SS-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-SS-amine is synthesized through a series of chemical reactions involving the formation of a BCN moiety and the introduction of a cleavable disulfide bond. The synthesis typically involves:
Formation of BCN Moiety: The BCN moiety is synthesized through a series of cycloaddition reactions.
Introduction of Disulfide Bond: The disulfide bond is introduced through thiol-disulfide exchange reactions.
Attachment of Primary Amine: The primary amine is introduced through amide bond formation
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:
Chemical Reactions Analysis
Types of Reactions
BCN-SS-amine undergoes various types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN moiety reacting with azides to form stable triazole products.
Thiol-Disulfide Exchange: The disulfide bond can be cleaved under reducing conditions
Common Reagents and Conditions
SPAAC: Common reagents include azides, and the reaction is typically carried out in aqueous buffer solutions at room temperature.
Thiol-Disulfide Exchange: Common reagents include dithiothreitol (DTT), glutathione (GSH), and tris(2-carboxyethyl)phosphine (TCEP)
Major Products Formed
Scientific Research Applications
BCN-SS-amine has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation for labeling biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of fluorescent probes and dyes for imaging applications
Mechanism of Action
BCN-SS-amine exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Properties
CAS No. |
1435784-65-8 |
---|---|
Molecular Formula |
C15H24N2O2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18)/t12-,13+,14? |
InChI Key |
COXJSXQCKNEICM-PBWFPOADSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1 |
Origin of Product |
United States |
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